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Compound of Interest

Compound Name: Cyanomethyl p-toluenesulfonate

Cat. No.: B080460 Get Quote

Spectroscopic Profile of Cyanomethyl p-
Toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for

Cyanomethyl p-toluenesulfonate (C₉H₉NO₃S). Due to the limited availability of published

experimental data for this specific compound, this guide presents predicted spectroscopic

values based on the analysis of its chemical structure and comparison with analogous

compounds. It also outlines standardized experimental protocols for obtaining such data via

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR,

and mass spectrometry for Cyanomethyl p-toluenesulfonate. These predictions are derived

from established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectral Data for Cyanomethyl p-toluenesulfonate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 Doublet 2H
Aromatic protons

(ortho to SO₂)

~7.4 Doublet 2H
Aromatic protons

(meta to SO₂)

~4.9 Singlet 2H -CH₂-CN

~2.4 Singlet 3H -CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Cyanomethyl p-toluenesulfonate

Chemical Shift (δ, ppm) Assignment

~145 Aromatic Carbon (para to CH₃)

~133 Aromatic Carbon (ipso to SO₂)

~130 Aromatic Carbons (meta to SO₂)

~128 Aromatic Carbons (ortho to SO₂)

~115 -CN

~50 -CH₂-CN

~22 -CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 3: Predicted Infrared (IR) Absorption Data for Cyanomethyl p-toluenesulfonate
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Wavenumber (cm⁻¹) Intensity Functional Group

~3050-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~2250 Medium C≡N stretch (nitrile)

~1600, ~1490 Medium-Strong Aromatic C=C stretch

~1370, ~1180 Strong S=O stretch (sulfonate)

~1090 Strong S-O stretch (sulfonate)

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for Cyanomethyl p-toluenesulfonate

m/z Interpretation

211 [M]⁺, Molecular ion

155 [M - CH₂CN]⁺

91 [C₇H₇]⁺ (tropylium ion)

65 [C₅H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of Cyanomethyl p-toluenesulfonate
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as

an internal reference standard (δ = 0.00 ppm).

Data Acquisition:

Transfer the solution to a clean 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300

MHz or higher.

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-

noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is

generally required due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Cyanomethyl p-toluenesulfonate with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until

a fine, homogeneous powder is obtained.

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:
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Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of a blank KBr pellet or the empty sample compartment should be

recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the various

functional groups in the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a suitable method. Electron Ionization (EI) at 70 eV is a

common technique for this type of molecule.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: A detector records the abundance of each ion.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The

fragmentation pattern gives clues about the structure of the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques described.
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Caption: Workflow for the spectroscopic analysis and structural verification of an organic

compound.

To cite this document: BenchChem. [Spectroscopic data of Cyanomethyl p-toluenesulfonate
(NMR, IR, mass spectrometry)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080460#spectroscopic-data-of-cyanomethyl-p-
toluenesulfonate-nmr-ir-mass-spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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